Cas no 1219841-76-5 (ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate)

エチル2-(2-{5-(5-メチル-1,2-オキサゾール-3-アミド)-1,3,4-チアジアゾール-2-イルスルファニル}アセタミド)安息香酸エステルは、複雑なヘテロ環構造を有する有機化合物です。1,3,4-チアジアゾール核と5-メチル-1,2-オキサゾールアミド基が結合した特徴的な骨格を持ち、チオエーテル結合を介して安息香酸エステル部位が連結されています。この化合物は、医薬品中間体や生物活性物質の開発において有用な構造単位としての応用が期待されます。特に、チアジアゾール環とオキサゾール環の組み合わせにより、特異的な分子認識能や標的結合性を示す可能性があります。また、エステル部位はさらなる構造修飾のための反応点として利用可能です。

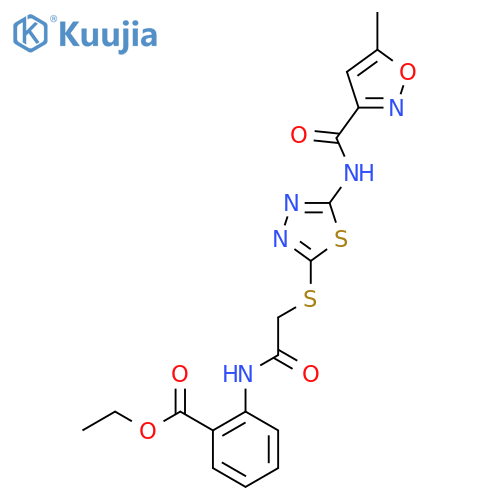

1219841-76-5 structure

商品名:ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate

- ethyl 2-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

- 1219841-76-5

- AKOS024613626

- ethyl 2-[[2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

- F1838-4371

-

- インチ: 1S/C18H17N5O5S2/c1-3-27-16(26)11-6-4-5-7-12(11)19-14(24)9-29-18-22-21-17(30-18)20-15(25)13-8-10(2)28-23-13/h4-8H,3,9H2,1-2H3,(H,19,24)(H,20,21,25)

- InChIKey: ONCFOGSBOLJKKE-UHFFFAOYSA-N

- ほほえんだ: S(C1=NN=C(NC(C2C=C(C)ON=2)=O)S1)CC(NC1C=CC=CC=1C(=O)OCC)=O

計算された属性

- せいみつぶんしりょう: 447.06711101g/mol

- どういたいしつりょう: 447.06711101g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 190Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1838-4371-1mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-5mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-30mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-20μmol |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-25mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-10mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-40mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-3mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-2mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1838-4371-20mg |

ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate |

1219841-76-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1219841-76-5 (ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量